Bienvenue dans la boutique en ligne BenchChem!

C1A

HDAC6 autophagy target engagement

C1A is an irreversible class I/II HDAC and sirtuin inhibitor that preferentially targets HDAC6 (IC50 479 nM), inducing sustained acetylation of α-tubulin and HSP90—a property not achieved by pan-HDAC inhibitors like SAHA. This sustained target engagement drives autophagy modulation and growth inhibition across neuroblastoma, colorectal, and multiple myeloma cell lines. With favorable PK enabling once-daily in vivo dosing, 78% tumor growth inhibition in HCT-116 xenografts at 20 mg/kg, and synergistic efficacy with bortezomib, dasatinib, and BEZ-235, C1A is the definitive choice for autophagy and oncology research where irreversible HDAC6 inhibition is required.

Molecular Formula C22H25Cl2N3O4S
Molecular Weight 498.42
CAS No. 1021463-02-4
Cat. No. B606442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC1A
CAS1021463-02-4
SynonymsC1-A;  C-1A;  C1 A;  C 1A;  C1A
Molecular FormulaC22H25Cl2N3O4S
Molecular Weight498.42
Structural Identifiers
SMILESO=C(NO)/C=C/C(C)=C/C1=CC=C(NS(=O)(C2=CC=C(N(CCCl)CCCl)C=C2)=O)C=C1
InChIInChI=1S/C22H25Cl2N3O4S/c1-17(2-11-22(28)25-29)16-18-3-5-19(6-4-18)26-32(30,31)21-9-7-20(8-10-21)27(14-12-23)15-13-24/h2-11,16,26,29H,12-15H2,1H3,(H,25,28)/b11-2+,17-16+
InChIKeyHOWUKPILSTXCSC-MASZBAQNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

C1A (CAS 1021463-02-4) HDAC6 Inhibitor for Autophagy and Solid Tumor Preclinical Research


C1A is a synthetic small-molecule hydroxamate that functions as a class I/II histone deacetylase (HDAC) and sirtuin inhibitor, exhibiting preferential inhibitory activity against HDAC6 [1]. Unlike broad-spectrum pan-HDAC inhibitors such as SAHA (vorinostat), C1A induces sustained acetylation of HDAC6-specific substrates including α-tubulin and HSP90, leading to autophagy modulation and growth inhibition across a diverse panel of cancer cell lines [1][2]. The compound demonstrates favorable pharmacokinetic properties and in vivo efficacy in solid tumor xenograft models, positioning it as a candidate for preclinical autophagy and oncology research [2].

Why Pan-HDAC Inhibitors and Other HDAC6-Selective Agents Cannot Substitute for C1A in Autophagy Research


HDAC inhibitors differ markedly in their isoform selectivity profiles, duration of target engagement, and resultant biological effects—parameters that critically affect experimental reproducibility and therapeutic window assessment. C1A distinguishes itself from clinically approved pan-HDAC inhibitors such as SAHA through sustained rather than transient acetylation of HDAC6 substrates [1]. Within the HDAC6-selective inhibitor class, C1A exhibits a unique combination of irreversible binding kinetics, favorable in vivo pharmacokinetics enabling once-daily dosing, and demonstrated efficacy as both monotherapy and in combination with proteasome inhibitors [2][3]. These differentiated properties mean that substituting C1A with another HDAC6 inhibitor (e.g., tubastatin A, ricolinostat/ACY-1215, or nexturastat A) would yield distinct pharmacological and phenotypic outcomes, compromising study validity when autophagy modulation or sustained HDAC6 substrate acetylation are the endpoints of interest [2].

Quantitative Differentiation of C1A (CAS 1021463-02-4) from HDAC Inhibitor Comparators


Sustained vs. Transient Substrate Acetylation: C1A Demonstrates Prolonged HDAC6 Target Engagement Compared with SAHA

C1A induced sustained acetylation of HDAC6 substrates, α-tubulin and HSP90, relative to the FDA-approved pan-HDAC inhibitor SAHA (vorinostat), which produced only transient effects [1]. In HCT-116 cells, acetylation following C1A treatment was maintained for at least 4 hours after compound washout, whereas acetylation was completely lost by 4 hours post-washout with SAHA [2]. This differential target residence time indicates irreversible or pseudoirreversible binding kinetics for C1A.

HDAC6 autophagy target engagement

C1A Preferential Selectivity for HDAC6 Over HDAC1: Comparative Biochemical Potency

C1A exhibits preferential inhibition of HDAC6 (IC50 = 479 nM) compared with HDAC1 (IC50 = 14 μM), representing a 29-fold selectivity window for HDAC6 over HDAC1 [1]. In contrast, clinical candidate ricolinostat (ACY-1215) displays only ~10-fold selectivity for HDAC6 over class I HDACs, while nexturastat A demonstrates >190-fold selectivity with an IC50 of ~5 nM for HDAC6 [2][3]. This positions C1A as an intermediate-selectivity tool with a distinct profile—more selective than pan-inhibitors but less exquisitely selective than next-generation HDAC6 inhibitors.

HDAC6 selectivity biochemical assay IC50

In Vivo Antitumor Efficacy: C1A Achieves 78% Tumor Growth Inhibition as Monotherapy in HCT-116 Colon Cancer Xenograft

Systemic administration of C1A (20 mg/kg i.p., b.i.d.) inhibited the growth of HCT-116 human colon tumor xenografts by 78% (TGI = 78%) compared with vehicle-treated controls, without evidence of toxicity as measured by body weight maintenance [1][2]. In a separate study, C1A as a single agent arrested the growth of neuroblastoma xenografts in vivo, while combination with bortezomib slowed the growth of colorectal cancer xenografts [3]. Comparative in vivo efficacy data for other HDAC6 inhibitors such as tubastatin A or ricolinostat in identical HCT-116 models are not directly available; however, ricolinostat has been reported to lack sufficient serum concentrations for direct anti-multiple myeloma activity in vivo [3].

xenograft colon cancer in vivo efficacy

Favorable Pharmacokinetic Profile: C1A Achieves Cmax of 20.4 μg/mL and AUC0-4h of 50 μg/mL·h Following 160 mg/kg i.p. Administration

Following a single intraperitoneal injection at 160 mg/kg in mice, C1A achieved a maximum plasma concentration (Cmax) of 20.4 μg/mL and an area under the curve (AUC0-4h) of 50 μg/mL·h [1]. The compound demonstrated relative stability after parenteral administration for 4 hours [1]. Dose-dependent pharmacokinetic relationships were observed at 1 hour post-injection across the tested dose range [2]. No direct head-to-head PK comparison with other HDAC6 inhibitors is available in the published literature.

pharmacokinetics Cmax AUC

Autophagy Modulation: C1A Impairs Autophagosome-Lysosome Fusion and Synergizes with Bortezomib to Enhance Caspase-3/7 Activation

C1A treatment impairs autophagosome-lysosome fusion as demonstrated by pH-sensitive mCherry-GFP-LC3 reporter assays, leading to accumulation of LC3-II and p62 [1]. Combination of C1A (10 μM) with the proteasome inhibitor bortezomib (5 nM) induced significantly greater caspase-3/7 activation in HCT-116 cells compared to either agent alone [2]. Based on combination index values, C1A synergistically enhanced proteasome, src kinase, and PI3K-mTOR growth inhibition [1]. The autophagy-modulating effects of C1A were comparable to those observed with tubastatin A, another HDAC6 inhibitor, under identical experimental conditions [1].

autophagy proteasome inhibitor synergy

Growth Inhibition Across Diverse Cancer Cell Lines: Comparative GI50 Values for C1A vs. SAHA

C1A inhibited the growth of a panel of 7 cancer cell lines with a mean GI50 of 1.6 ± 0.6 μg/mL [1]. In head-to-head comparison against SAHA across 17 human cancer cell lines from diverse origins (breast, colon, endometrial, epidermoid, lung, myeloma, neuroblastoma, ovarian, prostate), C1A exhibited cell line-dependent differential activity [2]. Notably, C1A showed superior potency in neuroblastoma SH-SY5Y (0.28 ± 0.01 μM vs. 0.92 ± 0.3 μM) and KELLY (0.18 ± 0.01 μM vs. 0.4 ± 0.12 μM) cells, whereas SAHA was more potent in breast MDA-MB-435 (0.96 ± 0.05 μM vs. 7.7 ± 0.2 μM) and colon HCT-116 (0.48 ± 0.1 μM vs. 3.3 ± 1.6 μM) cells [2].

cancer cell panel GI50 antiproliferative

Optimal Preclinical Research Applications for C1A (CAS 1021463-02-4) Based on Quantitative Evidence


Autophagy Flux and Proteotoxic Stress Studies Requiring Sustained HDAC6 Substrate Acetylation

Investigators studying autophagosome-lysosome fusion impairment or evaluating combinatorial effects with proteasome inhibitors (e.g., bortezomib) should select C1A based on its demonstrated ability to induce sustained acetylation of α-tubulin and HSP90 beyond 4 hours post-washout [1][2]. This property is essential for studies where prolonged target engagement is required to observe phenotypic effects on LC3-II accumulation, p62 turnover, and autophagic flux [2][3]. C1A's comparable autophagy-modulating effects to tubastatin A, combined with favorable in vivo PK enabling once-daily dosing, make it suitable for both in vitro mechanistic work and in vivo preclinical autophagy research [3].

Neuroblastoma and MYC-Driven Cancer Models

C1A demonstrates enhanced potency in neuroblastoma cell lines (SH-SY5Y IC50 = 0.28 μM; KELLY IC50 = 0.18 μM) compared with SAHA [1]. Furthermore, Myc-positive neuroblastoma, KRAS-positive colorectal cancer, and multiple myeloma cells show marked cell growth inhibition in response to HDAC6 inhibitors including C1A [2]. In vivo, C1A as a single agent arrested the growth of neuroblastoma xenografts [2]. Researchers focused on pediatric neuroblastoma or MYC-driven malignancies should prioritize C1A for preclinical efficacy studies based on this documented sensitivity profile.

Solid Tumor Xenograft Efficacy Studies with Biomarker Imaging Endpoints

C1A is validated for in vivo efficacy studies in HCT-116 colon cancer xenograft models, achieving 78% tumor growth inhibition at 20 mg/kg i.p. b.i.d. without observable toxicity [1][2]. The compound has also been characterized with [18F]fluorothymidine positron emission tomography ([18F]FLT-PET), which demonstrated a 1.7-fold to 2-fold reduction in tumor [18F]FLT uptake at 48 hours post-treatment, providing a non-invasive biomarker for early therapy response assessment [1][3]. Researchers incorporating molecular imaging endpoints into preclinical oncology studies should consider C1A given this established PET imaging correlation.

Combinatorial Studies with Proteasome, Src Kinase, or PI3K-mTOR Inhibitors

C1A has demonstrated synergistic enhancement of cell death when combined with bortezomib (proteasome inhibitor), dasatinib (src inhibitor), and BEZ-235 (PI3K-mTOR inhibitor) based on combination index values [1]. In vivo, combination of C1A with bortezomib slowed the growth of colorectal cancer xenografts beyond the effect of either agent alone [2]. Similar combinatorial efficacy was observed with C1A plus BEZ-235 in HCT-116 xenografts and C1A plus dasatinib in A549 lung cancer xenografts [1]. Investigators designing combination therapy studies targeting autophagy-proteasome crosstalk or seeking to overcome resistance mechanisms should select C1A based on this established combinatorial pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for C1A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.